N-Octylnortadalafil

Structural elucidation Adulterant screening PDE5 inhibitor analogs

Adulteration screening laboratories require authenticated reference standards for unambiguous identification of illegal PDE5 inhibitors in dietary supplements. N-Octylnortadalafil (CAS 1173706-35-8) features an N-octyl substitution, elevated LogP (~4.82-5.15), and defined (6R,12aR) stereochemistry distinct from tadalafil and other N-alkyl analogs. • Validated chiral LC-CD method enables unambiguous stereoisomer confirmation • Quantitative HPLC benchmark data supports ISO/IEC 17025 method calibration • Listed as a tadalafil impurity reference for API quality control & ANDA submissions Supplied with comprehensive CoA, HPLC, NMR, and MS documentation.

Molecular Formula C29H33N3O4
Molecular Weight 487.6 g/mol
CAS No. 1173706-35-8
Cat. No. B144239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Octylnortadalafil
CAS1173706-35-8
Synonyms(6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-octylpyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione;  N-Octyl tadalafil;  N-Octylnortadalafil
Molecular FormulaC29H33N3O4
Molecular Weight487.6 g/mol
Structural Identifiers
SMILESCCCCCCCCN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36
InChIInChI=1S/C29H33N3O4/c1-2-3-4-5-6-9-14-31-17-26(33)32-23(29(31)34)16-21-20-10-7-8-11-22(20)30-27(21)28(32)19-12-13-24-25(15-19)36-18-35-24/h7-8,10-13,15,23,28,30H,2-6,9,14,16-18H2,1H3/t23-,28-/m1/s1
InChIKeyJIMWYJMUPCVOFA-QDPGVEIFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Octylnortadalafil: Baseline Properties & Procurement


N-Octylnortadalafil (CAS 1173706-35-8), systematically named (6R,12aR)-2-octyl-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is a synthetic analog of the phosphodiesterase type 5 (PDE5) inhibitor tadalafil [1]. It features an N-octyl substitution on the piperazinedione ring in place of the N-methyl group found in the parent compound [2]. The compound is a chiral molecule with a defined (6R,12aR) stereochemistry and has a molecular formula of C29H33N3O4 and a molecular weight of 487.59 g/mol . It was first isolated and structurally characterized from an illegally marketed dietary supplement, establishing its identity as a novel tadalafil analogue [1].

Why N-Octylnortadalafil Is Not Interchangeable


N-Octylnortadalafil exhibits distinct physicochemical, stereochemical, and analytical properties that preclude simple substitution with tadalafil or other tadalafil analogs (e.g., N-butyl, N-cyclopentyl, or nortadalafil). The N-octyl modification significantly increases lipophilicity (LogP ~4.82–5.15) compared to tadalafil (LogP ~1.7–2.1) and nortadalafil (LogP ~0.38), altering solubility and chromatographic behavior [1]. Critically, the compound has a defined (6R,12aR) stereochemistry; stereoisomers exhibit different biological activities, and specific chiral separation methods are required for accurate identification and quantification [2]. Furthermore, N-octylnortadalafil was the first reported tadalafil analog with an octyl chain, distinguishing it from other N-alkyl analogs and establishing its unique position in analytical reference libraries [3]. Procurement decisions must therefore be based on compound-specific quantitative evidence, not class-level assumptions.

N-Octylnortadalafil Differentiation Evidence


N-Octyl Chain Structural Novelty

N-Octylnortadalafil is the first tadalafil analogue reported with an octyl substitution at the N-position of the piperazinedione ring. This structural modification distinguishes it from other N-alkyl tadalafil analogs such as N-butyl nortadalafil (CAS 171596-31-9, C4 chain) and N-cyclopentyl nortadalafil (C5 cyclic chain) [1]. The compound was first isolated from a dietary supplement in 2009, establishing its identity as a novel entity within the tadalafil analog family [2].

Structural elucidation Adulterant screening PDE5 inhibitor analogs

Chiral Separation for Stereoisomer ID

A direct chiral liquid chromatography-circular dichroism (LC-CD) method was specifically developed for the rapid identification of (6R,12aR)-N-octylnortadalafil (RR-OTDF) and its stereoisomers in dietary supplements. The method achieved resolution factors >2.0 for stereoisomer separation within 20 minutes, using a Chiralcel OD-RH column [1]. This analytical specificity is not universally available for all tadalafil analogs; many standard HPLC methods for tadalafil and its common analogs do not resolve stereoisomers without specialized chiral columns [2].

Chiral chromatography Stereoisomer resolution Adulterant detection

HPLC Quantification Benchmark

Quantitative HPLC analysis of the dietary supplement from which N-octylnortadalafil was first isolated revealed a content of approximately 27 mg/tablet (64.1 µg/mg) [1]. This quantification provides a validated benchmark for method development and calibration. In contrast, the co-isolated sildenafil analogue cyclopentynafil was present at a higher concentration of 130 mg/tablet (301 µg/mg) in the same product [1]. For comparison, tadalafil in pharmaceutical formulations is typically present at 5–20 mg per dose [2].

Quantitative HPLC Dietary supplement adulteration Method validation

Lipophilicity Comparison (LogP)

N-Octylnortadalafil exhibits significantly higher lipophilicity compared to tadalafil and other common analogs due to its extended N-octyl chain. The calculated LogP values for N-octylnortadalafil range from 4.82 to 5.15 (ACD/LogP) . In contrast, tadalafil has a LogP of approximately 1.7–2.1, while nortadalafil (N-desmethyl tadalafil) has a substantially lower LogP of 0.38 . This increased lipophilicity directly impacts solubility, chromatographic retention, and potential biological distribution.

Physicochemical properties Lipophilicity LogP

Storage & Stability Requirements

Vendor specifications indicate that N-octylnortadalafil reference standards require storage at -80°C for long-term stability . This is more stringent than the storage conditions for tadalafil (typically 2–8°C or room temperature) and other tadalafil analogs such as N-butyl nortadalafil (2–8°C) . Melting point for N-octylnortadalafil is reported as 167–169°C, and the compound is only slightly soluble in chloroform, DMSO, and methanol .

Stability Storage conditions Reference standard handling

N-Octylnortadalafil Application Scenarios


Forensic Adulterant Screening

Analytical laboratories performing targeted or non-targeted screening of dietary supplements, herbal products, and food samples for illegal PDE5 inhibitor adulteration require authenticated reference standards of N-octylnortadalafil. The validated chiral LC-CD method [1] enables unambiguous identification of the (6R,12aR) stereoisomer, while the quantitative HPLC benchmark data [2] supports method calibration and validation. Regulatory agencies and contract research organizations (CROs) conducting food safety surveillance rely on such specific reference materials to meet ISO/IEC 17025 accreditation requirements.

Method Development for Complex Matrices

Analytical chemists developing new LC-MS/MS or UPLC methods for PDE5 inhibitor detection in complex biological or food matrices benefit from the distinct physicochemical properties of N-octylnortadalafil. Its high lipophilicity (LogP ~4.82–5.15) [3] and unique chromatographic behavior provide an excellent challenge compound for optimizing sample preparation protocols (e.g., SPE sorbent selection, extraction solvent composition) and assessing matrix effects. The compound's N-octyl chain also produces a characteristic mass spectrometric fragmentation pattern useful for developing targeted MRM transitions.

Impurity Profiling & Reference Standard

N-Octylnortadalafil is listed as an impurity in certain tadalafil-related monographs and is utilized as a reference standard for impurity profiling during tadalafil active pharmaceutical ingredient (API) manufacturing and quality control . Its defined stereochemistry and structural similarity to tadalafil make it a suitable system suitability marker for assessing chiral chromatographic resolution and for quantifying potential process-related impurities. Procurement of certified reference standards ensures compliance with pharmacopoeial requirements and regulatory submissions.

SAR Studies on PDE5 Inhibitors

Medicinal chemistry and pharmacology research groups investigating the impact of N-alkyl chain length on PDE5 inhibitory activity, selectivity, and pharmacokinetic properties utilize N-octylnortadalafil as a key comparator. The compound represents the longest linear alkyl substitution among commonly reported tadalafil analogs [4], enabling direct comparison with shorter-chain analogs (e.g., N-butyl, N-ethyl) to delineate SAR trends. While direct PDE5 IC50 data for N-octylnortadalafil remains unpublished, its structural distinction makes it an essential tool for exploring the relationship between lipophilicity and biological activity.

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